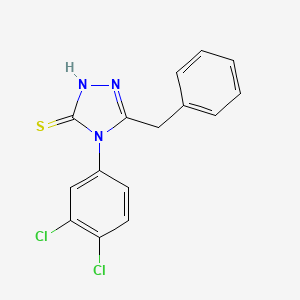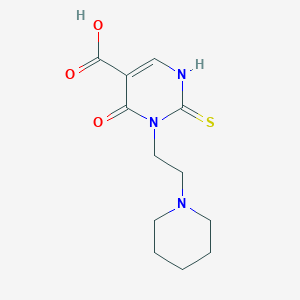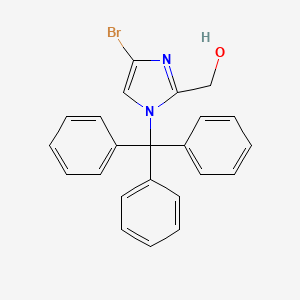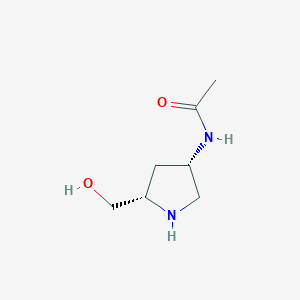![molecular formula C13H13FO3 B7911622 3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one](/img/structure/B7911622.png)
3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one is a chemical compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in organic synthesis. The presence of a fluorophenyl group and a pyranone ring in its structure makes it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, such as 4-fluorobenzaldehyde, with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or ammonium acetate, and a solvent like ethanol or water. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. The use of environmentally benign solvents and catalysts is also emphasized to comply with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pyranone ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: A simpler analog without the fluorophenyl group.
3,5-Bis(2-fluorobenzylidene)tetrahydro-4H-pyran-4-one: A compound with two fluorobenzylidene groups.
2-[2-(2-fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: A structurally related compound with a pyridine ring.
Uniqueness
The presence of the 4-fluorophenyl group in 3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one imparts unique chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]oxan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c14-11-3-1-9(2-4-11)13(16)7-10-8-17-6-5-12(10)15/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKHHMBQTBLEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7911539.png)

![ethyl 2-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7911568.png)
![Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B7911571.png)

![4-[5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazol-2-yl]aniline](/img/structure/B7911589.png)
![4'-Methyl-[1,3'-bipiperidin]-4'-OL](/img/structure/B7911593.png)
![N-tert-butylspiro[1H-pyrido[2,3-b]pyrazine-2,4'-piperidine]-3-amine](/img/structure/B7911602.png)
![3-(4-methoxyphenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7911616.png)
![7-amino-3-(2-methoxyethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one](/img/structure/B7911630.png)
![spiro[1,3-dioxolane-2,7'-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4'-one](/img/structure/B7911634.png)

![(4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether](/img/structure/B7911642.png)

